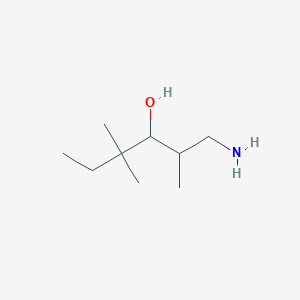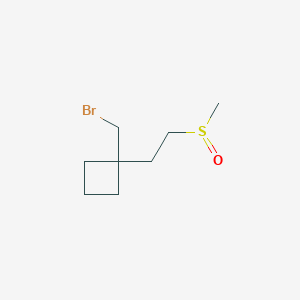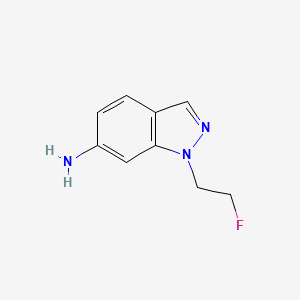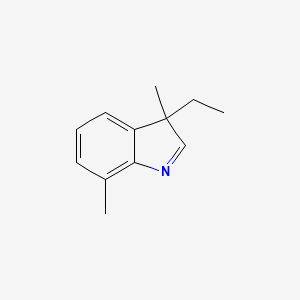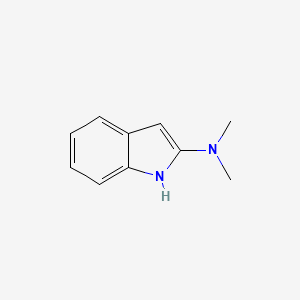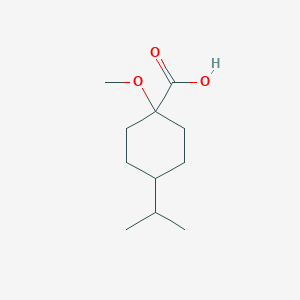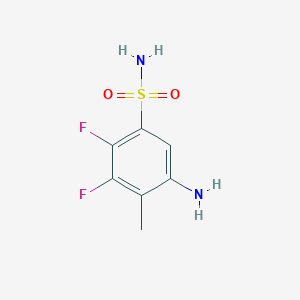
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that belongs to the class of indole derivatives. This compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methylsulfanyl group and an ethanone moiety further characterizes this compound, making it a unique entity in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of indole-3-carboxaldehyde with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position, using reagents like bromine or nitronium ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitronium tetrafluoroborate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, potentially disrupting cellular processes. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Pathways involved include modulation of enzyme activity and interference with signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Indol-3-YL)ethan-1-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
3-(methylthio)indole: Similar structure but lacks the ethanone moiety, affecting its biological activity.
Uniqueness: 1-(1H-Indol-3-YL)-2-(methylsulfanyl)ethan-1-one is unique due to the combination of the indole ring, methylsulfanyl group, and ethanone moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C11H11NOS |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H11NOS/c1-14-7-11(13)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,7H2,1H3 |
InChI-Schlüssel |
QWXBVSKPNYCMQM-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
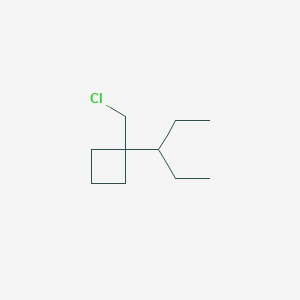
![{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)


